Minimal Oxygen Function Count: Dolaconine vs. Aconosine vs. Typical C18-Diterpenoid Alkaloids
Dolaconine and aconosine are distinguished from all other C18-diterpenoid alkaloids isolated from Aconitum toxicum by possessing only four oxygen functions, a feature explicitly described as very rare among the C18 alkaloid subclass [1]. By contrast, delavaconitine (also co-isolated) bears multiple oxygen substituents typical of the class, and lappaconitine (C32H44N2O8) contains nine hydrogen bond acceptors. The reduced oxygenation state of dolaconine directly predicts lower topological polar surface area (TPSA = 68.20 Ų) and different hydrogen-bonding capacity (1 H-bond donor, 6 H-bond acceptors) compared to lappaconitine (TPSA = 127.00 Ų, 3 H-bond donors, 9 H-bond acceptors) [2][3]. This minimal oxygenation constitutes a measurable structural discriminant relevant to chromatographic retention, mass spectrometric fragmentation patterns, and pharmacokinetic prediction models.
| Evidence Dimension | Oxygen function count and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | Dolaconine: 4 oxygen functions; 1 H-bond donor, 6 H-bond acceptors, TPSA = 68.20 Ų (C24H37NO5, MW = 419.6 g/mol) |
| Comparator Or Baseline | Aconosine: 4 oxygen functions; 2 H-bond donors, 5 H-bond acceptors, TPSA = 62.20 Ų. Lappaconitine: >5 oxygen functions; 3 H-bond donors, 9 H-bond acceptors, TPSA = 127.00 Ų. Typical C18 alkaloids: ≥5 oxygen functions. |
| Quantified Difference | Dolaconine has 4 oxygen functions vs. ≥5 for most C18 alkaloids; TPSA is 68.20 Ų vs. 127.00 Ų for lappaconitine (Δ = -58.80 Ų, -46.3%) |
| Conditions | Structural analysis based on NMR and MS data from Aconitum toxicum root extracts; TPSA calculated via ChemAxon descriptors as reported in plantaedb.com |
Why This Matters
Reduced oxygen functionality directly impacts chromatographic retention, mass spectrometric ionization efficiency, and predicted membrane permeability—making dolaconine irreplaceable as a simplified scaffold for structure–activity relationship studies where excessive polarity would confound results.
- [1] Csupor D, Forgó P, Wenzig EM, Bauer R, Hohmann J. C18 Diterpene Alkaloids from Aconitum toxicum Rchb. Planta Medica. 2007;73(9):900. View Source
- [2] PlantaeDB. Dolaconine compound page: Physical and Chemical Properties. Accessed 2026. View Source
- [3] PlantaeDB. Lappaconitine compound page: Physical and Chemical Properties. Accessed 2026. View Source
